3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

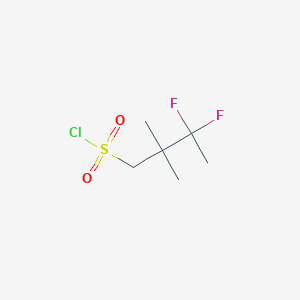

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid→3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the HCl by-product

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride has a unique structure characterized by its sulfonyl chloride functional group and difluorinated alkane backbone. The compound's reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which makes it suitable for nucleophilic substitution reactions. The general reactivity can be summarized as follows:

| Functional Group | Reactivity | Potential Products |

|---|---|---|

| Sulfonyl Chloride | Highly electrophilic; reacts with nucleophiles | Sulfonamides, sulfonate esters |

| Difluorinated Alkane Backbone | Provides steric hindrance and stability | Functionalized derivatives |

Applications in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for introducing sulfonyl groups into various substrates. This property is particularly valuable for synthesizing sulfonamides and other functionalized compounds. The following applications highlight its significance:

- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in medicinal chemistry as they exhibit antibacterial properties.

- Formation of Sulfonate Esters : It can also be used to synthesize sulfonate esters from alcohols, which serve as intermediates in the production of pharmaceuticals and agrochemicals.

Biological Applications

The biological relevance of this compound stems from its ability to form stable linkages with biomolecules. Specific applications include:

- Enzyme Inhibitors : The compound can be employed in the design of enzyme inhibitors that target specific biological pathways. For example, sulfonamide derivatives synthesized from this compound have shown efficacy against bacterial enzymes.

- Drug Development : Its utility in drug discovery is notable; compounds containing sulfonyl chloride groups are often explored for their potential therapeutic effects.

Case Studies

Several studies illustrate the practical applications of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key reagent. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

- Development of Fluorinated Pharmaceuticals : Research highlighted the role of this compound in synthesizing fluorinated drugs that enhance metabolic stability and bioavailability.

Industrial Applications

Beyond academic research, this compound finds applications in various industries:

- Agrochemicals : It serves as an intermediate in the synthesis of herbicides and pesticides that require specific chemical functionalities for efficacy.

- Materials Science : The compound is used to create specialty chemicals and polymers with tailored properties for advanced materials applications.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

Trifluoromethanesulfonyl chloride: Contains three fluorine atoms, making it more electron-withdrawing and reactive.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

Uniqueness

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a butane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biologische Aktivität

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS No. 2021376-74-7) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9ClF2O2S. The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. Its structural representation is as follows:

- SMILES : CC(C)(CS(=O)(=O)Cl)C(F)F

- InChI : InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoro-2,2-dimethylbutanol with thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group. This reaction pathway is crucial for obtaining high yields of the desired compound while maintaining purity.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity. Notably:

- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its AChE inhibitory activity. In vitro tests revealed IC50 values ranging from 0.10 µM to 11.40 µM when compared to the standard drug donepezil (IC50 = 2.16 µM). This suggests a potent ability to inhibit AChE, which is critical in the treatment of Alzheimer's disease and other neurodegenerative conditions .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes such as AChE. The sulfonyl chloride group can form covalent bonds with serine residues in the active site of these enzymes, thereby inhibiting their activity. Additionally, molecular docking studies suggest that the compound can bind effectively to enzyme targets due to its structural features allowing for non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its ability to inhibit cholinesterases positions it as a potential therapeutic agent in treating cognitive disorders. Furthermore, its reactivity allows it to be utilized in synthesizing more complex bioactive molecules.

Potential Anti-Cancer Activity

Emerging research indicates that derivatives of sulfonamides similar to this compound may exhibit anti-cancer properties through mechanisms involving enzyme inhibition related to cancer cell proliferation . The potential for developing new anticancer agents based on this framework warrants further investigation.

Eigenschaften

IUPAC Name |

3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYXXLMDLXXMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.